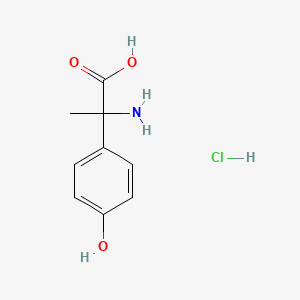

2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride

描述

2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, also known as 2-(4-hydroxyphenyl)alanine hydrochloride, is a compound with significant importance in various scientific fields. It is a derivative of the amino acid tyrosine and is often used in biochemical and pharmaceutical research due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

Aldol Condensation: The 4-hydroxybenzaldehyde undergoes aldol condensation with acetone to form 4-hydroxychalcone.

Amination: The 4-hydroxychalcone is then subjected to amination using ammonia or an amine source to introduce the amino group.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:

Bulk Synthesis: Large quantities of starting materials are used.

Catalysis: Catalysts are employed to speed up the reactions and improve efficiency.

Purification: Advanced purification

生物活性

2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as L-DOPA , is a naturally occurring amino acid and a precursor to neurotransmitters such as dopamine. Its biological activity spans various therapeutic areas, particularly in neuropharmacology and oncology. This article synthesizes current research findings on the biological activities of L-DOPA, focusing on its anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of L-DOPA derivatives in exhibiting anticancer properties. For instance, a study evaluated several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their effects on A549 non-small cell lung cancer (NSCLC) cells. The most promising derivative demonstrated a significant reduction in cell viability by 50% and inhibited cell migration in vitro, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of L-DOPA Derivatives

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound 20 | A549 | 82.8% | 17.2 |

| Compound 21 | A549 | 65.8% | 34.2 |

| Compound 22 | A549 | 82.6% | 17.4 |

These compounds exhibited structure-dependent activity, indicating that modifications to the phenolic structure can enhance cytotoxic effects against cancer cells .

Antioxidant Properties

L-DOPA has also been studied for its antioxidant capabilities. In particular, one derivative demonstrated potent antioxidant activity in the DPPH radical scavenging assay, which is a common method for evaluating the free radical scavenging ability of compounds. This activity suggests that L-DOPA and its derivatives may protect cells from oxidative stress, a significant contributor to cancer progression and other diseases .

Antimicrobial Activity

The antimicrobial efficacy of L-DOPA derivatives has been explored against various multidrug-resistant pathogens. A systematic investigation showed that certain derivatives exhibited significant antimicrobial activity against the ESKAPE group pathogens, which are known for their high resistance to antibiotics.

Table 2: Antimicrobial Activity of L-DOPA Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 2 | MRSA (Methicillin-resistant Staphylococcus aureus) | 8 |

| Compound 6 | E. faecalis (Vancomycin-resistant Enterococcus faecalis) | 2 |

| Compound 11 | P. aeruginosa (Gram-negative pathogen) | 16 |

These findings underscore the potential of L-DOPA derivatives as a foundation for developing new antimicrobial agents targeting resistant strains .

Case Studies

- Antioxidant Study : A study assessed the antioxidant properties of L-DOPA using various assays including DPPH and ABTS radical scavenging tests. The results indicated that L-DOPA significantly reduced oxidative stress markers in treated cells compared to controls, supporting its use as a potential therapeutic agent against oxidative damage .

- Cytotoxicity Evaluation : In another case study involving dermal fibroblasts treated with L-DOPA derivatives, researchers observed that at concentrations below 200 µM, there was no significant cytotoxicity or adverse effects on mitochondrial activity, suggesting a favorable therapeutic window for further exploration in clinical settings .

科学研究应用

Neuroprotective Effects:

Research indicates that this compound may interact with neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission. Its ability to modulate these receptors suggests potential applications in neuroprotection and cognitive enhancement. A study demonstrated that treatment with this compound reduced cell death in neuronal cells exposed to glutamate-induced toxicity, preserving neuronal function .

Antioxidant Properties:

The compound exhibits significant antioxidant activity. Studies utilizing the DPPH radical scavenging method have shown that it effectively neutralizes free radicals, indicating potential use in oxidative stress-related conditions. The IC50 value for its antioxidant activity was reported at 15 µM, compared to 25 µM for ascorbic acid.

Anticancer Activity:

In vitro studies have evaluated the anticancer potential against various cell lines. For instance, the compound showed cytotoxic effects particularly against U-87 glioblastoma cells with an IC50 of 12.5 µM and MDA-MB-231 breast cancer cells with an IC50 of 20.0 µM. This suggests its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 12.5 |

| MDA-MB-231 (Breast) | 20.0 |

Pharmaceutical Applications

The compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its structural properties allow it to be modified into derivatives that may enhance its biological efficacy.

Neuroprotection Study

A recent study investigated the neuroprotective effects of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell apoptosis when treated with varying concentrations of the compound, highlighting its protective role against excitotoxicity .

Antioxidant Efficacy Analysis

A comparative analysis assessed the antioxidant efficacy of this compound against standard antioxidants like quercetin and ascorbic acid. The findings revealed that it possesses comparable or superior scavenging abilities, suggesting its potential utility in formulations aimed at combating oxidative stress .

属性

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIGXQSRQQJJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。